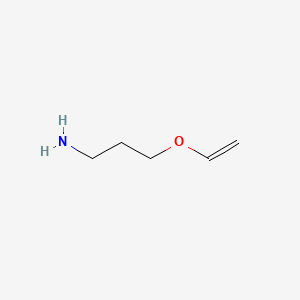

3-(Vinyloxy)propan-1-amine

描述

Significance and Research Context of Vinyl Ethers and Amines

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. wikipedia.org Their high reactivity, stemming from the carbon-carbon double bond, makes them valuable monomers in polymerization reactions, leading to the formation of high-molecular-weight polymers. fiveable.me This reactivity also allows them to participate in a variety of organic reactions, including cycloadditions and Claisen rearrangements. orgsyn.orgredalyc.org Vinyl ethers can be synthesized through methods like the Reppe synthesis, which involves the reaction of alcohols with acetylene (B1199291). fiveable.me

Amines are organic derivatives of ammonia (B1221849) and are fundamental to organic chemistry. geeksforgeeks.org The lone pair of electrons on the nitrogen atom makes them excellent nucleophiles and bases, enabling them to react with a wide range of electrophiles, such as alkyl halides and carbonyl compounds. fiveable.menumberanalytics.com This reactivity is central to their role in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com Amines are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. ncert.nic.in

Overview of the Compound's Role in Organic Synthesis and Polymer Chemistry

The dual functionality of 3-(vinyloxy)propan-1-amine allows it to serve as a versatile intermediate in organic synthesis. It can be used to synthesize other organic compounds, including various nitrogen-containing molecules and multifunctional polymers. chembk.com Its applications extend to being a raw material for dyes and coatings. chembk.com

In polymer chemistry, this compound is utilized as a monomer. guidechem.com The vinyl ether group can undergo polymerization, while the amine group can be used for grafting onto other polymer backbones or for further chemical modifications. For instance, it has been grafted onto alginate, a marine polysaccharide, to create amphiphilic molecules. researchgate.net

Historical Perspective on the Study of Vinyloxy and Amine Functional Groups

The study of vinyl ethers dates back to 1887 when Semmler first prepared divinyl ether. encyclopedia.pubwikipedia.org Early research in the 1930s focused on the anesthetic properties of vinyl ethers like divinyl ether and ethyl vinyl ether. encyclopedia.pubwoodlibrarymuseum.org The development of the Reppe synthesis significantly advanced the industrial production and application of vinyl ethers. fiveable.me

The understanding of amines has been a cornerstone of organic chemistry for over a century. Their basicity and nucleophilicity have been extensively studied, leading to a deep understanding of their reaction mechanisms. fiveable.menumberanalytics.com The development of reactions like alkylation, acylation, and reductive amination has made amines indispensable tools in synthetic organic chemistry. geeksforgeeks.orgfiveable.mestudysmarter.co.uk

Current Research Landscape and Future Directions for this compound

Current research on this compound focuses on its application in materials science and organic synthesis. It is being explored for the development of advanced materials due to its unique chemical properties. guidechem.com For example, polymers derived from vinyl ethers are being investigated for their thermoresponsive behavior in various solvents. rsc.org

Future research is likely to expand on the use of this compound in the synthesis of novel polymers with tailored properties. Its bifunctional nature makes it an attractive candidate for creating cross-linked networks and functionalized materials. Further exploration of its reactivity in various organic transformations could also lead to new synthetic methodologies.

Data on this compound

| Property | Value |

| Molecular Formula | C5H11NO |

| Molar Mass | 101.15 g/mol chembk.com |

| Boiling Point | 76 °C chembk.com |

| Density | 0.89 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.445 chemicalbook.com |

| Flash Point | 39 °C chemicalbook.com |

| CAS Number | 66415-55-2 chemicalbook.com |

This table contains data for the compound this compound.

Structure

3D Structure

属性

IUPAC Name |

3-ethenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-7-5-3-4-6/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVNTYZOJCDQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402720 | |

| Record name | Aminopropylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66415-55-2 | |

| Record name | 3-(Ethenyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66415-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066415552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopropylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(vinyloxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.161.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Routes for 3 Vinyloxy Propan 1 Amine

Established Synthetic Pathways

Traditional synthesis of 3-(Vinyloxy)propan-1-amine often involves a two-step process starting from readily available chemical precursors. This approach builds the molecule's backbone and key functional groups in a sequential manner.

Chemical Synthesis from 1-Chloro-2-hydroxypropane and Vinyl Ether

One common method involves the reaction of 1-chloro-2-hydroxypropane with a vinyl ether under alkaline conditions. This reaction forms an intermediate, 3-chloro-2-propionaldehyde vinyl ether. The process relies on the nucleophilic attack of the hydroxyl group onto the vinyl ether, facilitated by the basic environment.

Hydrolysis by Ammonia (B1221849) for Target Product Formation

Following the initial synthesis of the chlorinated intermediate, the target compound, this compound, is formed through hydrolysis by ammonia. In this step, the ammonia acts as a nucleophile, displacing the chlorine atom to form the primary amine group and yield the final product.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry employs various metal catalysts to achieve higher efficiency, milder reaction conditions, and greater substrate compatibility. Gold, palladium, and copper catalysts have proven effective in forming the types of bonds present in this compound, such as C-N bonds in amines and C-O bonds in vinyl ethers.

Gold-Catalyzed Intramolecular Ring-Closing Hydroamination

Gold catalysis offers a mild and effective method for hydroamination, the addition of an N-H bond across a carbon-carbon double bond. organic-chemistry.org Cationic gold(I) complexes are particularly effective π-group activators, capable of activating alkenes and alkynes for nucleophilic attack by amines, sulfonamides, and carbamates. acs.org While often applied in intramolecular reactions to form nitrogen heterocycles, the principles of gold-catalyzed hydroamination are relevant for constructing the amine functional group. organic-chemistry.orgacs.org This approach can be more efficient and versatile than methods using other late-transition-metal catalysts, which may require higher temperatures. organic-chemistry.org

Research has demonstrated that a catalyst system using [Au{P(tBu)₂(o-biphenyl)}]Cl and AgOTf can achieve yields as high as 98% at moderate temperatures of 60°C. organic-chemistry.org The proposed mechanism involves the outer-sphere attack of the nitrogen nucleophile on the gold-complexed olefin, followed by protonolysis to release the product and regenerate the catalyst. organic-chemistry.org

Table 1: Gold-Catalyzed Hydroamination Research Findings

| Catalyst System | Substrate Type | Key Advantages |

|---|---|---|

| [Au(PPh₃)Cl] / AgOTf | Alkenyl Carbamates | Operates under milder conditions than platinum catalysts. organic-chemistry.org |

| [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | Alkenyl Carbamates | High efficiency with up to 98% yield at 60°C. organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions in Vinyl Ether Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly relevant for synthesizing precursors to or the vinyl ether moiety itself. libretexts.org Reactions such as the Heck, Suzuki, and Stille couplings utilize a palladium catalyst to couple aryl, vinyl, or alkyl halides with various organometallic nucleophiles. libretexts.org

These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Specifically for vinyl ether synthesis, vinyl triflates can be efficiently converted into aryl enol ethers using a catalyst generated from Pd₂(dba)₃ and a phosphine (B1218219) ligand like 2-(di-t-Bu-phosphino)biphenyl. rsc.org Furthermore, cationic α-diimine palladium complexes have been shown to efficiently dimerize various vinyl ethers to produce β,γ-unsaturated acetals, demonstrating palladium's utility in transforming vinyl ether substrates. acs.orgepa.gov

Table 2: Palladium-Catalyzed Reactions for Vinyl Ether Synthesis

| Reaction Type | Substrates | Catalyst Example | Product Type |

|---|---|---|---|

| Aryl Enol Ether Synthesis | Vinyl triflate, Phenol | Pd₂(dba)₃ / 2-(di-t-Bu-phosphino)biphenyl | Aryl enol ether rsc.org |

Copper-Catalyzed Vinylation Reactions

Copper-catalyzed reactions provide a mild and versatile alternative for the synthesis of vinyl ethers. One notable method is the copper-promoted coupling of vinyl boronates (such as vinyl pinacol (B44631) boronate esters) with alcohols. acs.org This reaction proceeds at room temperature using cupric acetate (B1210297) as the copper source and a triethylamine (B128534) buffer to prevent protodeboration. acs.org

The process is valued for its excellent chemoselectivity and stereospecificity, producing vinyl ethers in yields ranging from 50% to 99%. acs.org This methodology avoids the use of more expensive palladium catalysts and is compatible with a wide variety of functional groups, making it a valuable tool for the direct synthesis of the vinyloxy functional group. organic-chemistry.org

Table 3: Copper-Catalyzed Vinylation of Alcohols

| Copper Source | Substrates | Key Conditions | Advantages |

|---|---|---|---|

| Cupric Acetate | Vinyl pinacol boronate esters, Alcohols | Room temperature, Triethylamine buffer | Mild, Stereospecific, Good to excellent yields (50-99%). acs.org |

Iridium-Catalyzed Transvinylation Reactions

The synthesis of vinyl ethers, including this compound, can be effectively achieved through iridium-catalyzed transvinylation, also known as vinyl transfer reactions. This methodology offers a versatile and practical route for the formation of vinyl ethers from alcohols by transferring a vinyl group from a vinyl ester, such as vinyl acetate. orgsyn.orgorgsyn.org The core of this process involves the reaction of an alcohol—in this case, 3-amino-1-propanol—with a vinyl donor in the presence of a specific iridium catalyst.

The reaction is typically catalyzed by an iridium complex, such as chloro(1,5-cyclooctadiene)iridium(I) dimer, [IrCl(cod)]₂. orgsyn.org The process is often conducted in the presence of a base, like cesium carbonate (Cs₂CO₃), which plays a crucial role in the catalytic cycle. The base is thought to facilitate the formation of the active catalytic species.

A general representation of the reaction is as follows: CH₂=CHOCOCH₃ (Vinyl Acetate) + HO-(CH₂)₃-NH₂ (3-Amino-1-propanol) --[Ir catalyst/Base]--> CH₂=CHO-(CH₂)₃-NH₂ (this compound) + CH₃COOH (Acetic Acid)

This method is advantageous as it avoids the use of acetylene (B1199291) gas, which is required in traditional vinylation processes and is associated with significant handling hazards. google.com The iridium-catalyzed approach allows for the reaction to proceed under milder conditions. However, a key consideration for the synthesis of this compound is the presence of the primary amine group on the substrate, which could potentially interact with the catalyst or undergo side reactions. The selection of appropriate reaction conditions and catalytic systems is critical to ensure high selectivity towards the desired O-vinylation product.

Enzyme-Catalyzed Synthesis

Biocatalysis presents a green and highly selective alternative for chemical synthesis. The formation of vinyl ethers can be catalyzed by enzymes, particularly lipases, through a transvinylation reaction. Lipases, which are highly stable in organic solvents, can catalyze the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate, to an alcohol substrate. nih.gov

The enzyme Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, is highly effective for this type of transformation. nih.govnih.gov In this process, the enzyme first reacts with vinyl acetate. The vinyl acetate serves a dual role as both the vinyl donor and an acylating agent for the enzyme's active site, releasing acetic acid. The "vinyloxylated" enzyme intermediate then reacts with the alcohol (3-amino-1-propanol), transferring the vinyl group to the alcohol's hydroxyl group and regenerating the enzyme.

The primary advantages of this enzymatic route are the exceptionally mild reaction conditions and the high selectivity, which minimizes the formation of byproducts. mdpi.com For a substrate like 3-amino-1-propanol, the chemoselectivity of the enzyme is paramount. Lipases can also catalyze N-acylation, creating a potential competing reaction where the amine group is acylated instead of the hydroxyl group being vinylated. However, by carefully selecting the enzyme and optimizing reaction parameters such as the solvent and temperature, the reaction can be directed towards the desired O-vinylation to yield this compound. nih.gov

Derivatization Strategies for this compound

The unique bifunctional nature of this compound, possessing both a reactive vinyl group and a primary amine, makes it a valuable building block for creating more complex functional materials.

Grafting onto Polysaccharides (e.g., Alginate)

The primary amine group of this compound allows for its covalent attachment, or grafting, onto polysaccharides that contain carboxylic acid groups, such as alginate. This modification is used to append the reactive vinyl ether functionalities onto the polysaccharide backbone, creating a polymer that can be further crosslinked or modified via reactions of the vinyl group.

The covalent grafting of this compound onto the alginate backbone is commonly achieved using carbodiimide (B86325) chemistry. researchgate.net This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a carboxyl-activating agent, often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to improve reaction efficiency. researchgate.net

The reaction proceeds in two main steps:

Activation of Alginate: The EDC reacts with the carboxylic acid groups (-COOH) on the guluronic and mannuronic acid residues of the alginate chain. This forms a highly reactive O-acylisourea intermediate.

Amine Coupling: This intermediate is susceptible to hydrolysis. To improve stability and efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable NHS-ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond, thus grafting the compound onto the polysaccharide. researchgate.net

This process effectively links the vinyloxy-propyl segment to the alginate while preserving the vinyl group for subsequent reactions.

The efficiency of the grafting process is quantified by the grafting yield and the degree of substitution (DS), which is the number of substituent groups attached per 100 monomer units of the polysaccharide. Several factors critically influence these outcomes:

Reactant Concentrations: The molar ratio of the amine-containing compound, EDC, and NHS to the carboxylic acid groups on the alginate is a primary determinant of the DS. researchgate.net

Alginate Properties: The intrinsic properties of the alginate, such as its molecular weight, can impact the reaction. Alginates with a lower molecular weight generally result in a higher degree of substitution because the reduced viscosity of the solution improves the interaction between the polymer and the grafting molecule. actapol.net

Reaction Conditions: Parameters such as pH, temperature, and reaction time must be carefully controlled. The pH is particularly important for carbodiimide chemistry, which is typically most efficient in a slightly acidic environment (pH 4.5-6.0). nih.gov

Solvent System: The solubility of the alginate and the reagents is crucial. While often performed in aqueous buffers, the choice of solvent can affect both the conformation of the polymer chain and the reaction kinetics. nih.gov

Steric Hindrance: As more this compound molecules are grafted onto the alginate backbone, steric hindrance can increase, potentially limiting the maximum achievable degree of substitution. actapol.net

Formation of Amphiphilic Derivatives

Amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are of significant interest for applications such as surfactants, drug delivery vehicles, and self-assembling materials. This compound can be used as a precursor to synthesize novel amphiphilic compounds.

The strategy involves attaching a long hydrophobic chain to the hydrophilic amino-alcohol headgroup of the molecule. This can be accomplished through two primary reactions involving the amine group:

N-Acylation: Reacting this compound with a long-chain fatty acid chloride or anhydride (B1165640) (e.g., stearoyl chloride) results in the formation of an amide linkage. The product would have the hydrophilic amino-alcohol moiety as its head, a long alkyl chain as its hydrophobic tail, and the terminal vinyl group available for polymerization.

N-Alkylation: Reaction with a long-chain alkyl halide can introduce a hydrophobic tail via an N-C bond.

Alternatively, the amine group can be used to initiate the ring-opening of a long-chain epoxide. This reaction also appends a long hydrocarbon chain with a hydroxyl group, creating the desired amphiphilic structure. researchgate.net The resulting amphiphilic monomer retains the vinyloxy group, which allows it to be polymerized or incorporated into larger polymer structures, leading to the formation of amphiphilic polymers with tailored properties.

Introduction of Reactive Groups for Further Functionalization

The structure of this compound, featuring both a primary amine and a vinyl ether, presents two key reactive centers for the introduction of additional functional groups, thereby enabling its use as a versatile building block in organic synthesis. These functional groups are specific groupings of atoms within the molecule that have their own characteristic properties and reactivity. masterorganicchemistry.com The primary amine allows for the formation of amide bonds, while the electron-rich vinyl group is susceptible to a variety of addition and functionalization reactions. academie-sciences.frcymitquimica.com

Table 1: Potential Reactions for Functionalization of this compound

| Reactive Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Primary Amine | Aza-Michael Addition | Electron-deficient alkenes | Secondary or tertiary amine |

| Primary Amine | Amide Bond Formation | Acyl chlorides, Carboxylic acids (with coupling agents) | Amide |

| Vinyl Ether | C-H Functionalization | Transition metal catalysts (e.g., Rhodium) | Varied, depending on reaction partner |

| Vinyl Ether | Transetherification | Alcohols, Palladium catalyst | New ether linkage |

The primary amine group is nucleophilic and can readily participate in reactions such as the aza-Michael addition with electron-deficient alkenes. researchgate.net This reaction is a significant method in modern synthetic organic chemistry for forming carbon-nitrogen bonds. researchgate.net Furthermore, the amine can react with acyl chlorides or carboxylic acids (in the presence of coupling agents) to form stable amide linkages. This allows for the incorporation of a wide array of new functionalities onto the molecule.

The vinyl ether group also offers numerous possibilities for functionalization. Vinyl ethers are key reagents in organic reactions due to the reactivity of their electron-rich carbon-carbon double bond. academie-sciences.fr Recent advancements have demonstrated the utility of vinyl ethers in C-H functionalization reactions, often catalyzed by transition metals like rhodium. libretexts.org These reactions can be used to form new carbon-carbon bonds and introduce complex molecular architectures. Additionally, palladium-catalyzed transetherification reactions allow for the exchange of the vinyl group with other alcohols, providing a route to diverse ether derivatives. academie-sciences.fracademie-sciences.fr The synthesis of functionalized vinyl ethers can be achieved with good conversion and yields using this method. academie-sciences.fracademie-sciences.fr

Stereoselective Synthesis and Chiral Derivatives

While this compound itself is achiral, its functional groups can be utilized to generate chiral derivatives through stereoselective reactions. The development of methods for the asymmetric synthesis of chiral amines and ethers is a significant area of research, as these motifs are prevalent in many biologically active compounds. rsc.orgsigmaaldrich.com

The bifunctional nature of this compound makes it a potential precursor for the stereoselective synthesis of various nitrogen- and oxygen-containing heterocycles. While specific examples utilizing this exact molecule are not prevalent in the reviewed literature, analogous strategies with similar bifunctional molecules can be considered. For instance, intramolecular cyclization reactions, where the amine and a functionalized vinyl ether terminus react, could lead to the formation of chiral cyclic ethers or amines. The stereochemistry of such cyclizations can often be controlled by the use of chiral catalysts or auxiliaries.

The synthesis of enantiomerically enriched derivatives of this compound can be approached in two primary ways: by employing a chiral starting material in the synthesis of the vinyl ether amine itself, or by resolving a racemic mixture of a chiral derivative.

Chiral resolution is a common technique for separating enantiomers. wikipedia.org This typically involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. libretexts.orgwikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.orgwikipedia.orglibretexts.org After separation, the chiral amine can be recovered by removing the resolving agent. libretexts.orgwikipedia.org

Alternatively, asymmetric synthesis methodologies can be employed to directly generate enantiomerically enriched products. For example, the amine group could be reacted to form an imine, which can then undergo asymmetric reduction or addition reactions catalyzed by a chiral catalyst to create a new stereocenter. Chiral primary amine-based organocatalysts have proven to be powerful tools in a wide range of enantioselective organic reactions. rsc.org

Table 2: General Approaches to Enantiomerically Enriched Derivatives

| Approach | Method | Description |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. libretexts.orgwikipedia.orglibretexts.org |

| Chiral Resolution | Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. |

| Asymmetric Synthesis | Catalytic Asymmetric Reaction | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical transformation. |

| Asymmetric Synthesis | Use of Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. |

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound and its derivatives is contingent upon effective purification and thorough characterization to ensure the desired product is obtained with high purity.

Purification of vinyl ethers can be challenging due to their potential for polymerization. However, standard laboratory techniques are often applicable. Distillation is a common method for purifying liquid vinyl ethers, taking advantage of differences in boiling points between the desired product and any impurities or unreacted starting materials. orgsyn.orgnasa.gov For non-volatile derivatives or for the removal of closely boiling impurities, column chromatography on silica (B1680970) gel is a widely used technique. orgsyn.org Another potential purification method involves extraction. For instance, a patent for the purification of a fluorinated vinyl ether describes a process of treating the vinyl ether phase with an alcohol to remove impurities. google.com

The characterization of this compound and its derivatives relies on a suite of analytical techniques to confirm the chemical structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable tools for the structural elucidation of vinyl ethers. academie-sciences.fracademie-sciences.fr The 1H NMR spectrum provides information on the chemical environment of protons, including the characteristic signals for the vinyl protons. The 13C NMR spectrum shows the signals for the carbon atoms of the vinyl group, which are typically found in a distinct region of the spectrum. academie-sciences.fr

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H bonds of the primary amine and the C=C bond of the vinyl ether.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Purity Determination : The purity of the synthesized compound can be assessed by various analytical methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS). Differential Scanning Calorimetry (DSC) can also be used to determine the purity of substances that are at least 98% pure.

Table 3: Key Characterization Data for Vinyl Ethers

| Technique | Information Provided |

| 1H NMR | Chemical environment of protons, confirmation of vinyl group |

| 13C NMR | Presence and chemical shift of carbon atoms, including the vinyl carbons academie-sciences.fr |

| IR Spectroscopy | Identification of functional groups (N-H, C=C, C-O) |

| Mass Spectrometry | Molecular weight and structural information |

| Chromatography (GC, HPLC) | Purity assessment and separation of components |

Reactivity and Reaction Mechanisms of 3 Vinyloxy Propan 1 Amine

Polymerization Reactions

3-(Vinyloxy)propan-1-amine can undergo polymerization to form poly(this compound), a polymer with pendant aminopropyl groups. This reactivity is almost exclusively channeled through the vinyloxy group, which readily participates in cationic polymerization.

Cationic Polymerization Mechanisms

The cationic polymerization of vinyl ethers, including this compound, proceeds through a carbocationic intermediate. nih.govacs.org The general mechanism involves three main stages: initiation, propagation, and termination. nih.gov

Initiation: The process begins with the addition of a cationic initiator, typically a Lewis acid or a protonic acid, to the monomer. nih.gov This initiator abstracts an electron pair from the double bond of the vinyloxy group, leading to the formation of a carbocationic active center. nih.gov The presence of the oxygen atom adjacent to the double bond helps to stabilize this carbocation through resonance.

Propagation: The newly formed carbocation is highly reactive and will readily attack the double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain as new monomer units are successively added.

Termination: The polymerization process can be concluded through various termination steps, such as proton transfer to a counterion, monomer, or solvent, or through chain transfer reactions. nih.gov These events lead to the deactivation of the growing polymer chain.

The amine group in this compound can potentially interfere with cationic polymerization due to its basic nature, which could neutralize the acidic initiator or the propagating cationic species. Therefore, protection of the amine group or careful selection of the initiator and reaction conditions is often necessary to achieve efficient polymerization.

Copolymerization with Other Monomers (e.g., NIPAAm)

The resulting copolymer, if synthesized, would be expected to exhibit dual responsiveness. The poly(N-isopropylacrylamide) segments would impart thermo-responsive properties, while the poly(this compound) segments would provide pH-responsive behavior due to the pendant amine groups.

Factors Influencing Polymerization Efficiency and Molecular Weight

Several factors can significantly impact the efficiency of the cationic polymerization of vinyl ethers and the molecular weight of the resulting polymer. These factors are generally applicable to this compound.

| Factor | Effect on Polymerization |

| Initiator/Catalyst System | The choice of Lewis acid or protonic acid initiator is crucial. Stronger acids can lead to faster initiation but may also increase the likelihood of side reactions and chain transfer, resulting in lower molecular weight polymers. acs.org |

| Solvent | The polarity of the solvent can influence the stability of the propagating carbocation. Solvents that can stabilize the carbocation without interfering with the polymerization are preferred. |

| Temperature | Lower temperatures are often employed in cationic polymerization to suppress chain-transfer and termination reactions, which leads to higher molecular weight polymers and better control over the polymerization process. semanticscholar.org |

| Monomer and Initiator Concentration | The ratio of monomer to initiator concentration directly affects the degree of polymerization and thus the molecular weight of the polymer. A higher monomer-to-initiator ratio generally results in higher molecular weight polymers. |

| Purity of Reagents | The presence of impurities, particularly water and other nucleophiles, can act as terminating agents, leading to premature termination of the polymer chains and a decrease in the overall molecular weight and polymerization efficiency. |

Living Polymerization Techniques

Living polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.org For vinyl ethers, living cationic polymerization has been successfully achieved. acs.orgwikipedia.org

In a living cationic polymerization system, the termination and chain transfer reactions are effectively eliminated. This is typically achieved by establishing an equilibrium between active (ionic) and dormant (covalent) species. wikipedia.org The rate of exchange between these species is much faster than the rate of propagation, allowing for controlled chain growth. wikipedia.org

While specific examples of living cationic polymerization of this compound are not detailed in the available literature, the general methodologies developed for other vinyl ethers could be applicable. These methods often involve the use of specific initiator systems, such as a combination of a weak Lewis acid and a cationogen, and are carried out under stringent reaction conditions, including low temperatures and high purity of all reagents. rsc.org

Organic Reactions Involving the Vinyloxy Group

Beyond polymerization, the vinyloxy group of this compound can participate in a variety of organic reactions, characteristic of electron-rich alkenes.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org The vinyloxy group, being an electron-rich alkene, can act as a dienophile, particularly when paired with an electron-poor diene in what is known as an inverse-electron-demand Diels-Alder reaction.

However, in a normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the vinyloxy group of this compound would be a relatively poor dienophile. khanacademy.org The electron-donating nature of the oxygen atom deactivates the double bond towards reaction with an electron-rich diene. No specific examples of this compound participating in Diels-Alder reactions were found in the surveyed literature.

Claisen Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction characterized as a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org The classic aliphatic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.orglibretexts.org This concerted pericyclic reaction proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.orglibretexts.org

For this compound, a standard thermal Claisen rearrangement is not structurally feasible as it is a propyl vinyl ether, not an allyl vinyl ether. The prerequisite for this rearrangement is the specific allyl vinyl ether framework (C=C-C-O-C=C). However, variations of the Claisen rearrangement exist that can be catalyzed under different conditions. For instance, main group-catalyzed cationic Claisen rearrangements can proceed via the interception of vinyl carbocations with allyl ethers, though this still requires an allylic component. nih.gov The Bellus–Claisen rearrangement is another variation involving the reaction of allylic amines or ethers with ketenes. wikipedia.org While the primary amine of this compound could potentially participate in related rearrangements, a direct intramolecular Claisen rearrangement of the vinyloxypropyl group itself is not typical.

Addition-Elimination Reactions

The primary amine group of this compound imparts nucleophilic character, allowing it to readily participate in addition-elimination reactions, particularly nucleophilic acyl substitution. In these reactions, the amine attacks an electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acid chloride or anhydride (B1165640). libretexts.org

The mechanism involves two main steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride). A final deprotonation step by a base yields the stable amide product.

This pathway allows for the straightforward synthesis of N-(3-(vinyloxy)propyl) amides. The vinyl ether group is generally stable under these conditions, provided strong acids are avoided, which could hydrolyze it.

Olefination of Carbonyl Compounds

The vinyl ether moiety of this compound can be involved in olefination reactions, which are processes that convert carbonyl compounds into alkenes. While classic methods like the Wittig reaction often use phosphorane ylides, vinyl ethers can be synthesized via modified olefination protocols. For example, the Julia olefination has been successfully adapted to produce substituted vinyl ethers from aldehydes and ketones using α-alkoxy sulfones. acs.orgnih.gov

Furthermore, vinyl ethers can participate in carbonyl-olefin metathesis reactions. In the presence of acid catalysts, vinyl ethers react with aldehydes and ketones to yield new alkenes with high stereoselectivity. researchgate.net This suggests that the vinyl group of this compound could potentially be transferred to a carbonyl compound, although the reactivity would be influenced by the presence of the basic amine group, which may require protection or specific catalytic systems.

Cyclization Reactions

The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive vinyl ether, makes it a candidate for various cyclization reactions to form heterocyclic structures.

Formation of Oxazolidin-2-ones

Oxazolidin-2-ones are important heterocyclic compounds, often used as chiral auxiliaries in asymmetric synthesis. mdpi.com Their synthesis can be achieved through the cyclization of amino alcohols. mdpi.comnih.govorganic-chemistry.org Research has shown that vinyl ethers of amino alcohols can react with reagents like dimethyl carbonate (DMC) to form oxazolidin-2-ones. researchgate.net

In a study on the reaction of vinyl ethers of amino alcohols with DMC, the formation of isomeric oxazolidin-2-ones was observed. researchgate.net The reaction proceeds via cyclization, where the amino and hydroxyl groups (formed upon in-situ hydrolysis or rearrangement of the vinyl ether precursor) react with the carbonate. The substitution pattern on the amino alcohol backbone can influence the regioselectivity of the cyclization. researchgate.net For a compound like this compound, a plausible pathway would involve its conversion to an intermediate amino alcohol that subsequently undergoes cyclization.

| Reactant Type | Reagent | Product | Notes |

| Vinyl Ether of Amino Alcohol | Dimethyl Carbonate (DMC) | Isomeric Oxazolidin-2-ones | Reaction can yield mixtures of isomers depending on substrate structure. |

| Amino Alcohol | Diethyl Carbonate / K₂CO₃ | 4-substituted oxazolidin-2-one | Microwave irradiation can improve yields over conventional methods. mdpi.com |

| Primary Amine | Halomethyloxiranes / K₂CO₃ | N-substituted oxazolidinone | Proceeds through a proposed oxazinanone intermediate. nih.gov |

Cyclization of Alkenes and Alkynes

The vinyl ether group in this compound can act as a 2π electron component in cycloaddition reactions. For instance, it can react with dienes in Diels-Alder reactions to form six-membered rings. The primary amine can also drive cyclization processes. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce substituted 1,3-oxazolidines stereoselectively. organic-chemistry.org This highlights a pathway where both the amine and vinyl ether functionalities of a related substrate participate in a coordinated cyclization. Intramolecular cyclization of N-(2-hydroxyethyl)propargylamines is another example of amine-driven ring formation.

Reactions Involving the Primary Amine Group

The primary amine in this compound is a versatile functional group that can undergo a wide array of chemical transformations. solubilityofthings.com Its nucleophilicity is central to its reactivity. solubilityofthings.compressbooks.pub

Key reactions include:

Alkylation: As a potent nucleophile, the amine can react with alkyl halides in SN2 reactions to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.orgpressbooks.pub However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. pressbooks.pub

Reductive Amination: This is a highly effective method for forming C-N bonds. The amine can react with an aldehyde or ketone to form an imine (or Schiff base) intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield a secondary amine. lumenlearning.comorganic-chemistry.org

Imine Formation: The reaction with aldehydes or ketones under controlled pH (typically around 5) reversibly forms imines. libretexts.org These imines can be isolated or used as intermediates for other reactions. libretexts.org

Acylation: As previously discussed under addition-elimination, reaction with acid chlorides or anhydrides readily produces amides. libretexts.org This is a common method for protecting the amine group or for synthesizing amide-containing target molecules.

Nucleophilic Additions

The primary amine function of this compound serves as a potent nucleophile, capable of attacking a variety of electrophilic centers. In these reactions, the nitrogen atom's lone pair initiates the formation of a new carbon-nitrogen bond.

A fundamental example is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a tetrahedral intermediate to form a hemiaminal, which can subsequently dehydrate to yield an imine. libretexts.orgopenstax.org The reaction is typically catalyzed by acid, which activates the carbonyl group toward nucleophilic attack. openstax.org

The general mechanism involves:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by the amine nitrogen on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine (hemiaminal).

Protonation of the hydroxyl group, followed by elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

This reactivity allows this compound to be a valuable building block for the synthesis of larger, more complex molecules featuring an imine linkage, while retaining the vinyloxy group for subsequent transformations.

Amidation Reactions

The primary amine of this compound readily undergoes acylation by carboxylic acids and their derivatives to form stable amide bonds. ucl.ac.uk This is one of the most fundamental and widely utilized transformations in organic synthesis. ucl.ac.uk The reaction typically proceeds by nucleophilic acyl substitution.

When reacting with an acyl chloride or anhydride, the mechanism is straightforward:

The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

A tetrahedral intermediate is formed.

The leaving group (e.g., chloride or carboxylate) is expelled, and the carbonyl double bond is reformed.

A final deprotonation step yields the neutral amide product, N-(3-(vinyloxy)propyl)amide.

Direct amidation with a carboxylic acid requires the use of coupling agents (like carbodiimides) or high temperatures to remove water and drive the reaction forward. ucl.ac.uk This transformation is crucial for incorporating the vinyloxypropyl moiety into peptides, polymers, and other functional materials.

Below is a table showing representative amidation reactions.

| Acylating Agent | Amine | Product | Conditions |

| Acetyl Chloride | Primary Amine | N-Alkylacetamide | Base, Solvent (e.g., DCM) |

| Benzoic Anhydride | Primary Amine | N-Alkylbenzamide | Solvent (e.g., THF) |

| Propanoic Acid | Primary Amine | N-Alkylpropanamide | Coupling Agent (e.g., DCC) |

Mannich Reactions and β-aminoketone Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, often referred to as a Mannich base. wikipedia.org The reaction involves an aldehyde (typically non-enolizable, like formaldehyde), a primary or secondary amine, and an active hydrogen compound such as a ketone or another aldehyde. organic-chemistry.org this compound is an ideal primary amine component for this transformation.

The reaction mechanism proceeds in two main stages: wikipedia.orgchemistrysteps.com

Formation of an Iminium Ion: The amine and the aldehyde react to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.

Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final β-aminoketone after deprotonation.

This reaction is a powerful tool for carbon-carbon bond formation and provides a direct route to β-aminoketones, which are valuable synthetic intermediates for pharmaceuticals and natural products. The use of this compound in this context would produce a β-aminoketone bearing a vinyloxypropyl group on the nitrogen atom.

The following table illustrates the components and products of a typical Mannich reaction.

| Aldehyde | Amine | Ketone | Product (β-Aminoketone) |

| Formaldehyde | Primary Amine | Acetophenone | 3-Amino-1-phenylpropan-1-one derivative |

| Benzaldehyde | Primary Amine | Cyclohexanone | 2-(Aminomethyl)cyclohexanone derivative |

| Formaldehyde | Primary Amine | Acetone | 4-Aminobutan-2-one derivative |

Amination and Radical Migration

While the amine group itself is a product of amination, the vinyl ether moiety of this compound is susceptible to radical reactions. The electron-rich double bond can be attacked by radical species, initiating a variety of transformations.

Photoredox catalysis can generate radicals that add to the vinyl ether. nih.gov This creates an α-oxy radical intermediate which can then engage in further reactions. nih.gov For example, a radical-mediated spin-center shift (SCS) can facilitate C-O bond cleavage, effectively using the alkoxy group as a leaving group in a broader synthetic scheme. nih.gov Although direct radical-mediated vinyl amination is a known process, the reactivity of this compound would likely involve radical addition to its vinyl group. Such processes could enable the synthesis of complex functionalized ethers.

Synergistic Reactivity of Vinyloxy and Amine Functionalities

The presence of both a nucleophilic amine and an electron-rich vinyl ether within the same molecule allows for potential synergistic or intramolecular reactivity. While specific studies on this compound are limited, the principles of intramolecular reactions suggest several possibilities.

For instance, under certain conditions, the amine could act as an internal base or catalyst for reactions involving the vinyl ether. Conversely, after an initial reaction at the amine (e.g., acylation), the modified electronic properties could influence the reactivity of the vinyl ether.

A more direct synergistic reaction would be an intramolecular cyclization. If the molecule is subjected to conditions that form an electrophilic center elsewhere in the chain, either the amine or the vinyl ether could act as an intramolecular nucleophile. For example, electrophilic addition to the vinyl ether could generate a carbocation that is then trapped by the neighboring amine group to form a heterocyclic ring system. Such intramolecular reactions are powerful methods for constructing cyclic compounds. masterorganicchemistry.com

Computational Chemistry and Mechanistic Studies of Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms, transition states, and selectivity of organic reactions. While specific computational studies focused solely on this compound are not widely reported, density functional theory (DFT) and other methods are routinely used to study the reaction types it undergoes.

For instance, computational studies on Mannich reactions have helped to understand the stereoselectivity of organocatalyzed variants. Similarly, the mechanisms of amidation reactions, including the role of catalysts and activating agents, have been extensively modeled. rsc.org Theoretical investigations into the Claisen rearrangement of benzyl (B1604629) vinyl ethers have explored mechanisms, substituent effects, and regioselectivity, providing insights that could be analogous to potential rearrangements of this compound derivatives. rsc.org DFT has also been used to investigate the mechanism of aqueous cationic polymerization of vinyl ethers, modeling the interactions between initiators, co-initiators, and the monomer. nih.gov Such computational approaches would be invaluable for predicting the outcomes and optimizing the conditions for reactions involving the unique bifunctional structure of this compound.

Applications in Advanced Materials and Polymer Science

Functional Polymers and Copolymers

The dual functionality of 3-(vinyloxy)propan-1-amine enables its use as a building block for complex polymeric architectures. The vinyl ether group is susceptible to polymerization, while the primary amine can serve as a site for further chemical modification or can be utilized for its inherent properties, such as pH-responsiveness and ability to react with other functional groups.

This compound is an organic compound that can undergo polymerization to create high-molecular-weight compounds. It serves as a versatile reagent in organic synthesis for producing nitrogen-containing and multifunctional polymers. The presence of the primary amine and the vinyl ether group allows it to be incorporated into polymers through various reaction mechanisms.

One approach is the use of "click" chemistry, such as amine-epoxy or amino-yne reactions, which are known for their high efficiency and mild reaction conditions. researchgate.netmdpi.com In these schemes, the primary amine of this compound can react with molecules containing epoxide or propiolate ester groups, respectively. researchgate.netmdpi.com This allows for the straightforward synthesis of polymers where the vinyl ether group remains as a pendant moiety along the polymer backbone. These pendant vinyl groups can then be used for subsequent crosslinking or functionalization reactions, leading to the formation of complex, multifunctional polymer networks.

The synthesis of such polymers can often be conducted under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry. researchgate.net The resulting thermosets or dynamic polymers can exhibit a range of desirable properties, including improved thermal stability and specific mechanical behaviors like elastomer-like properties. researchgate.net

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing large amounts of water or biological fluids. The incorporation of functional monomers like this compound into hydrogel structures can impart specific, desirable properties, such as environmental responsiveness and enhanced mechanical performance.

Thermoresponsive hydrogels exhibit a volume phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the polymer is soluble and the hydrogel is in a swollen state. Above the LCST, the polymer becomes more hydrophobic and expels water, causing the hydrogel to shrink. nih.gov This behavior is crucial for applications like in-situ gelling and controlled cell culture. nih.gov

The thermoresponsive behavior of a hydrogel is typically achieved by copolymerizing hydrophilic and hydrophobic monomers. rsc.org Monomers containing vinyl ether groups, such as methyl vinyl ether, are known to form thermoresponsive polymers. researchgate.net The amphiphilic structure of this compound, with its hydrophilic amine group and relatively hydrophobic vinyl ether and propyl components, makes it a candidate for creating such "smart" hydrogels. By copolymerizing it with other monomers, it is possible to precisely tune the LCST of the resulting hydrogel to a desired temperature, such as physiological temperature (37°C), for biomedical applications. nih.gov

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of hydrogels. nih.govnih.gov The key rheological parameters for a hydrogel are the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G''). G' represents the energy stored in the material during deformation (its solid-like behavior), while G'' represents the energy dissipated as heat (its liquid-like behavior). biotechrep.ir For a stable gel, G' is typically significantly higher than G''. biotechrep.ir

These properties are crucial for biomedical applications, as the mechanical behavior of a hydrogel can influence cell adhesion, migration, and differentiation. mdpi.com The rheological properties of a hydrogel can be controlled by factors such as polymer concentration, crosslinking density, and the chemical composition of the monomers used. biotechrep.ir For instance, incorporating monomers that can form strong intermolecular interactions, such as hydrogen bonds from the amine groups in this compound, can lead to hydrogels with higher mechanical strength. mdpi.com

Table 1: Representative Rheological Properties of Functional Hydrogels

| Hydrogel Composition | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Application Relevance |

| Peptide-based Hydrogel | 1 | ~1000 - 10,000 | ~10 - 100 | Tissue Engineering, Drug Delivery nih.gov |

| Amino Acid-derived Vinyl Polymer | 1 | ~3000 | ~150 | Self-healing Materials, Shape Memory mdpi.com |

| Gelatin-based Hydrogel | 10 | ~100 | ~10 | Cell Culture, Mechanobiology biotechrep.ir |

This table presents typical data ranges from the literature to illustrate the rheological properties of different types of functional hydrogels. The values are representative and can vary significantly based on specific formulation and measurement conditions.

The biocompatibility and functionalizability of polymers derived from this compound open up possibilities for their use in the biomedical field, particularly in designing systems for therapeutic delivery.

Polymer-based systems are extensively used to improve the delivery of therapeutic agents. utwente.nl These systems can be designed to provide sustained or controlled release, protecting the drug from premature degradation and maintaining its concentration within a therapeutic window. sigmaaldrich.com Hydrogels are particularly attractive as drug delivery vehicles due to their high water content and porous structure, which allows for the encapsulation and subsequent diffusion of drugs. sigmaaldrich.com

Polymers incorporating this compound could be used in drug delivery in several ways. The primary amine group can be used to covalently conjugate drugs to the polymer backbone, creating a polymer-drug conjugate. This approach can improve the drug's circulation half-life and allow for targeted release if a cleavable linker is used. utwente.nl

Furthermore, the amine groups can impart pH-sensitivity to the polymer network. In different physiological environments with varying pH (e.g., the stomach vs. the intestine, or a tumor microenvironment), the amine groups can become protonated or deprotonated. This change in charge can alter the swelling behavior of a hydrogel, triggering the release of an encapsulated drug in a site-specific manner. This is a common strategy for creating "smart" drug delivery systems that release their payload in response to a specific biological stimulus.

Poly(vinyl ether)s

The vinyl ether group in this compound makes it a valuable monomer for the synthesis of poly(vinyl ether)s (PVEs). These polymers are typically synthesized through cationic polymerization, a process initiated by a cationic species that attacks the electron-rich double bond of the vinyl ether. The presence of the pendant primary amine group in the resulting polymer, poly(this compound), imparts unique properties such as hydrophilicity, adhesion, and a site for further chemical modification.

The general mechanism for the cationic polymerization of vinyl ethers involves initiation, propagation, and termination steps. While specific studies on the homopolymerization of this compound are not extensively detailed in publicly available literature, the principles of cationic polymerization of functional vinyl ethers are well-established. The reactivity of the vinyl ether is influenced by the nature of the substituent, and the amine group, being basic, can potentially interact with the acidic catalysts typically used in cationic polymerization. This necessitates careful selection of the catalytic system to achieve controlled polymerization and high molecular weight polymers.

The resulting amino-functionalized PVEs are of interest for applications where properties like water solubility or dispersibility, improved adhesion to various substrates, and the ability to be crosslinked or further functionalized are desired.

Nonmigrating Stabilizers for Industrial Polymers

The incorporation of stabilizing moieties directly into a polymer backbone is a key strategy to prevent their migration and leaching over time, a common issue with traditional additive stabilizers. This compound, with its reactive vinyl ether group, can be copolymerized with other monomers to become an integral part of the polymer chain. The amine functionality can act as an acid scavenger or a radical scavenger, thereby providing stability to the polymer matrix against degradation induced by heat, light, or environmental factors.

For instance, in polymers like polyvinyl chloride (PVC), the amine group can neutralize acidic byproducts of degradation, such as hydrochloric acid, preventing autocatalytic degradation. By being covalently bound to the polymer, the stabilizing effect is permanent and does not diminish due to migration, which is particularly important for applications with long service life requirements or in contact with food or medical products.

Coatings and Adhesives

The dual functionality of this compound makes it a valuable component in the formulation of advanced coatings and adhesives. academie-sciences.frcymitquimica.com The vinyl ether group can participate in polymerization reactions, particularly in radiation-curable systems, while the amine group can enhance adhesion and provide other desirable properties. academie-sciences.fr

In UV-curable coatings, vinyl ethers are known for their high reactivity in cationic polymerization, leading to rapid curing speeds. The incorporation of this compound as a comonomer can introduce amino functionalities into the cured coating. These amino groups can significantly improve adhesion to a variety of substrates, including metals, glass, and plastics, through interactions such as hydrogen bonding and acid-base interactions at the coating-substrate interface.

Furthermore, the amine group can act as a crosslinking site, allowing for the development of highly durable and chemically resistant coatings. In adhesive formulations, the enhanced adhesion provided by the amino group is a critical advantage, leading to stronger and more reliable bonds.

Precursors for Fine Chemicals and Intermediates

Beyond its use in polymer science, this compound serves as a versatile precursor for the synthesis of a variety of fine chemicals and intermediates. academie-sciences.fr The presence of two distinct reactive sites—the vinyl ether and the primary amine—allows for a range of chemical transformations.

The amine group can undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds, to form a wide array of derivatives. The vinyl ether group can be hydrolyzed to an aldehyde, or it can participate in cycloaddition reactions. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules, including nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, the reaction of the amine with a suitable reagent followed by an intramolecular reaction involving the vinyl ether could lead to the formation of cyclic structures.

Integration into Composite Materials (e.g., Nano-silver/sodium alginate composites)

For instance, the amine could coordinate with the silver nanoparticles, improving their dispersion and stability within the alginate matrix. Alternatively, the amine could react with the carboxylic acid groups of the sodium alginate, forming amide linkages and thus modifying the properties of the biopolymer. The vinyl ether group would then be available for further crosslinking reactions, potentially enhancing the mechanical strength and stability of the composite material. Such modifications could be beneficial for applications in areas like wound dressings or antimicrobial coatings, where the properties of nano-silver/alginate composites are highly valued.

Development of Novel Monomers and Building Blocks

The unique structure of this compound makes it an excellent starting point for the development of novel monomers and specialized building blocks for polymer synthesis. The reactivity of the primary amine allows for the introduction of a wide variety of functional groups through well-established chemical reactions.

Theoretical and Spectroscopic Characterization of 3 Vinyloxy Propan 1 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 3-(vinyloxy)propan-1-amine, each providing unique information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While detailed assignments can vary slightly based on the solvent used, typical chemical shifts can be predicted based on the functional groups present. nih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, propyl chain, and amine protons.

The vinyl protons (CH₂=CHO-) typically appear in the downfield region. The proton on the carbon double-bonded to the oxygen (CHO) is expected around 6.4-6.6 ppm as a doublet of doublets. The terminal vinyl protons (CH₂=) are expected at approximately 4.0-4.2 ppm and 4.2-4.4 ppm, showing characteristic geminal and cis/trans couplings.

The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would likely resonate around 3.6-3.8 ppm.

The methylene group adjacent to the amine (-CH₂-NH₂) is anticipated in the 2.7-2.9 ppm range.

The central methylene group of the propyl chain (-CH₂-) would appear as a multiplet around 1.7-1.9 ppm.

The amine protons (-NH₂) typically present as a broad singlet, and their chemical shift is variable (usually between 1.0-3.0 ppm) depending on concentration, solvent, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

The carbons of the vinyl group are expected at the most downfield positions, with the CHO carbon appearing around 151-153 ppm and the CH₂= carbon around 86-88 ppm.

The carbon of the methylene group attached to the ether oxygen (-O-CH₂) is expected around 68-70 ppm.

The carbon adjacent to the nitrogen (-CH₂-NH₂) would likely appear in the 39-41 ppm range.

The central methylene carbon (-CH₂-) is anticipated to be the most upfield of the propyl chain carbons, around 31-33 ppm.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Assignment | Approximate Chemical Shift (ppm) | Carbon Assignment | Approximate Chemical Shift (ppm) |

| CH₂=CHO- | 6.4 - 6.6 (dd) | CH₂=CHO- | 151 - 153 |

| H₂C=CHO- | 4.0 - 4.4 (m) | CH₂=CHO- | 86 - 88 |

| -O-CH₂- | 3.6 - 3.8 (t) | -O-CH₂- | 68 - 70 |

| -CH₂-NH₂ | 2.7 - 2.9 (t) | -CH₂-NH₂ | 39 - 41 |

| -CH₂-CH₂-CH₂- | 1.7 - 1.9 (quint) | -CH₂-CH₂-CH₂- | 31 - 33 |

| -NH₂ | 1.0 - 3.0 (broad s) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups in this compound by detecting their characteristic vibrational frequencies. The spectrum would be dominated by absorptions corresponding to the amine, vinyl, and ether moieties. nih.gov

Key expected absorption bands include:

N-H Stretching: As a primary amine, it should exhibit two bands in the region of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The sp² C-H stretch of the vinyl group is expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). The sp³ C-H stretches of the propyl chain will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretching: A characteristic peak for the carbon-carbon double bond of the vinyl group should be present in the 1610-1640 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected in the range of 1590-1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage is anticipated around 1200 cm⁻¹ (asymmetric stretch) and possibly a weaker symmetric stretch near 1040 cm⁻¹.

C-N Stretching: The aliphatic C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3400 (two bands) |

| Vinyl C-H (=C-H) | Stretch | 3020 - 3100 |

| Alkyl C-H (-C-H) | Stretch | 2850 - 2960 |

| Vinyl C=C | Stretch | 1610 - 1640 |

| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |

| Ether (C-O-C) | Asymmetric Stretch | ~1200 |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the vinyl ether group (C=C-O-). Simple, non-conjugated vinyl ethers are known to have their main absorption bands (π → π* transitions) in the far UV region, typically below 200 nm. The absorption tends to become negligible above 225 nm. Therefore, when analyzed by standard UV-Vis spectrophotometry (typically 200-800 nm), this compound is not expected to show significant absorption.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 101.15 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of 101. aist.go.jp As it contains one nitrogen atom, this molecular ion peak adheres to the nitrogen rule (an odd molecular weight for an odd number of nitrogen atoms).

The fragmentation is expected to be dominated by cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen). The most prominent fragmentation pathway for aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

α-Cleavage: Cleavage of the C₂-C₃ bond would result in the loss of a vinyloxyethyl radical (•CH₂CH₂OCH=CH₂) to form a stable, resonance-stabilized iminium cation [CH₂=NH₂]⁺ at m/z 30. This is often the base peak in the mass spectra of primary propylamines.

Other potential fragmentations include cleavage at the ether linkage, although the amine-driven α-cleavage is generally more favorable.

X-ray Diffraction Studies (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. However, as this compound is a liquid at room temperature, obtaining a single crystal for analysis would require cryogenic techniques and is not commonly reported in the literature for this type of simple molecule.

In the context of its derivatives, X-ray diffraction is a crucial technique for characterizing the morphology of polymers synthesized from this compound. For instance, poly(this compound) would be expected to be largely amorphous, which would be confirmed by the presence of broad, diffuse scattering halos in its X-ray diffraction pattern rather than sharp Bragg peaks characteristic of crystalline materials. The presence of any sharp peaks would indicate regions of crystallinity within the polymer matrix.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are essential for characterizing the thermal properties of the derivatives of this compound, particularly its polymers.

Electron Microscopy (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques are pivotal in understanding the supramolecular structure and morphology of polymeric materials derived from this compound. While specific studies on the homopolymer of this compound are not extensively documented in publicly accessible literature, the application of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analogous polymer systems provides a clear framework for their characterization.

Scanning Electron Microscopy (SEM) is instrumental for visualizing the surface topography of materials. For polymers and copolymers incorporating this compound, SEM analysis would reveal key morphological features such as particle size and shape, surface texture, and porosity. In the case of composite materials or blends, SEM can elucidate the distribution of different phases and the quality of the interfacial adhesion. For instance, in the analysis of poly(vinyl amine) hydrogel hollow particles, SEM has been effectively used to confirm the structure of the prepared particles.

Transmission Electron Microscopy (TEM) offers higher resolution and is employed to investigate the internal structure of materials. For copolymers derived from this compound, particularly block or core-shell architectures, TEM is indispensable. It allows for the visualization of distinct polymer domains and the measurement of their dimensions. Staining agents, such as ruthenium tetroxide, can be used to enhance contrast between different polymer phases.

The insights gained from electron microscopy are crucial for establishing structure-property relationships in materials derived from this compound, guiding the design of materials with tailored macroscopic properties.

Table 1: Hypothetical Electron Microscopy Data for a Copolymer of this compound and a Styrenic Monomer

| Parameter | Method | Result |

| Particle Morphology | SEM | Spherical nanoparticles |

| Average Particle Diameter | SEM | 150 nm (± 20 nm) |

| Surface Texture | SEM | Smooth, non-porous |

| Internal Structure | TEM | Core-shell morphology |

| Core Diameter | TEM | 100 nm (± 15 nm) |

| Shell Thickness | TEM | 25 nm (± 5 nm) |

This table is illustrative and represents plausible data from an experimental study.

Computational Modeling and Quantum Chemical Calculations

Computational modeling and quantum chemical calculations are powerful tools for gaining a deeper understanding of the molecular properties and reactivity of this compound. These theoretical approaches can provide insights that are often difficult to obtain through experimental methods alone.

The reactivity of this compound is dictated by the electronic characteristics of its vinyl and amine functional groups. Density Functional Theory (DFT) is a widely used computational method to probe the electronic structure and predict the reactivity of molecules. By calculating various molecular descriptors, it is possible to anticipate how the molecule will behave in different chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the vinyl group is electron-rich and would be expected to have a high-energy HOMO, making it susceptible to electrophilic attack. The amine group, with its lone pair of electrons, also contributes to the nucleophilic character of the molecule.

Computational studies on related vinyl ethers and vinyl alcohol have been used to elucidate reaction pathways, such as in oxidation reactions. Similar methodologies could be applied to this compound to model its behavior in polymerization reactions or other chemical transformations, helping to predict the most likely reaction products and intermediates.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (in atomic units) | Implication |

| HOMO Energy | -0.25 | Good electron-donating ability |

| LUMO Energy | 0.05 | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | High reactivity |

| Dipole Moment | 2.5 D | Polar molecule |

This table presents hypothetical data from a DFT calculation and is for illustrative purposes.

The three-dimensional structure and conformational flexibility of this compound can significantly influence its physical properties and reactivity. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

Quantum chemical calculations, such as those based on Møller-Plesset perturbation theory (MP2) or DFT, can be employed to perform a detailed conformational analysis. By systematically rotating the dihedral angles of the key single bonds (e.g., C-O, C-C, and C-N bonds) and calculating the corresponding energies, a potential energy surface can be constructed. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to conformational change. Studies on simpler vinyl ethers have shown that the relative orientation of the vinyl group with respect to the ether oxygen is a key determinant of conformational stability, influenced by a balance of steric and electronic effects. For this compound, intramolecular hydrogen bonding between the amine group and the ether oxygen could also play a role in stabilizing certain conformations.

Table 3: Relative Energies of Plausible Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C=C-O-C) | Relative Energy (kcal/mol) |

| Syn | 0° | 0.0 (most stable) |

| Skew | 90° | 3.5 |

| Anti | 180° | 1.2 |

This table provides a simplified, hypothetical representation of the results of a conformational analysis.